2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
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Scientific Research Applications
Enantioselectivity in Aromatase Inhibition
One of the explored applications includes the study of enantioselectivity of related chemical structures as inhibitors of aromatase (P450Arom), focusing on the stereospecificity of enantiomers. The research highlights the low stereospecificity and enantioselectivity ratios of compounds with similar molecular frameworks, indicating their potential in the development of selective aromatase inhibitors (Khodarahmi et al., 1998).
Synthesis and Functionalization
Another significant application involves the synthesis of branched poly(ether ketone)s with pendant functional groups. This research demonstrates the ability to introduce various functional groups into the polymer backbone, showcasing the versatility of related compounds in polymer chemistry (Fritsch et al., 2002).
Antioxidant Activity
Furthermore, the synthesis and evaluation of new thiazole analogues with urea, thiourea, and selenourea functionality have been investigated for their in vitro antioxidant activity. This research reveals that compounds containing selenourea functionality alongside halogen groups exhibit potent antioxidant activity, suggesting the potential of similar chemical structures in developing new antioxidant agents (Reddy et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of compounds with similar moieties, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, has been conducted. This research provides insights into the molecular arrangement and interactions, which are crucial for understanding the chemical behavior and designing molecules with desired properties (Banu et al., 2014).
Antimycotic Activity
The synthesis and testing of (benzo[b]thienyl)methyl ethers for antifungal activity represent another area of application. These studies contribute to the development of new antimycotic agents by exploring the structure-activity relationships of compounds bearing imidazol-1-yl groups (Raga et al., 1992).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHGGFSLHRSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.